1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate

Medicinal Chemistry SAR Physicochemical Profiling

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate (CAS 23904-93-0) is a disubstituted piperazine derivative belonging to the benzhydrylpiperazine class, a family extensively explored for histamine H₁ receptor antagonism and central nervous system applications. The molecule features a 4-chlorobenzhydryloxybutyl chain at the N¹ position and an ortho-tolyl (2-methylphenyl) substituent at the N⁴ position of the piperazine ring, presented as the oxalate salt.

Molecular Formula C30H35ClN2O5
Molecular Weight 539.1 g/mol
CAS No. 23904-93-0
Cat. No. B13751644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate
CAS23904-93-0
Molecular FormulaC30H35ClN2O5
Molecular Weight539.1 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C28H33ClN2O.C2H2O4/c1-23-9-5-6-12-27(23)31-20-18-30(19-21-31)17-7-8-22-32-28(24-10-3-2-4-11-24)25-13-15-26(29)16-14-25;3-1(4)2(5)6/h2-6,9-16,28H,7-8,17-22H2,1H3;(H,3,4)(H,5,6)
InChIKeyUGXWMPTVDJFREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine Oxalate (CAS 23904-93-0): Structural Identity and Compound Class Positioning for Procurement


1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate (CAS 23904-93-0) is a disubstituted piperazine derivative belonging to the benzhydrylpiperazine class, a family extensively explored for histamine H₁ receptor antagonism and central nervous system applications [1]. The molecule features a 4-chlorobenzhydryloxybutyl chain at the N¹ position and an ortho-tolyl (2-methylphenyl) substituent at the N⁴ position of the piperazine ring, presented as the oxalate salt. With a molecular formula of C₃₀H₃₅ClN₂O₅ and a molecular weight of 539.1 g/mol, this compound is structurally differentiated from its closest analogs—the meta-tolyl isomer, the unsubstituted phenyl analog (CID 91020), and clinically used benzhydrylpiperazines such as buclizine and clocinizine—by the unique combination of the ortho-methyl substitution pattern on the aryl ring and the four-carbon butyloxy linker [2].

Why Substituting 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine Oxalate with In-Class Benzhydrylpiperazines Introduces Uncontrolled Experimental Variables


Benzhydrylpiperazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to three key molecular features: aryl substitution pattern (ortho vs. meta vs. para), linker chain length (ethyl vs. butyl), and salt form. Classical studies on this scaffold demonstrate that even minor positional isomerism on the N⁴-aryl ring can shift receptor selectivity profiles between histamine H₁, muscarinic acetylcholine, and dopamine receptors [1]. For example, the m-tolyl isomer of this compound (CAS not assigned in public databases, but described in vendor catalogs) has been documented with a muscarinic M₁ receptor binding affinity (Ki = 156 nM) in bovine striatum [2], yet no corresponding quantitative data exist in the public domain for the o-tolyl variant—meaning the two isomers cannot be assumed pharmacologically interchangeable. Furthermore, the oxalate salt form provides distinct aqueous solubility and dissolution characteristics compared to the free base or hydrochloride salts commonly used for in-class analogs, directly impacting in vitro assay reproducibility and in vivo dosing consistency [3]. Generic substitution without experimental verification of these variables introduces uncontrolled confounds into any research protocol.

Quantitative Differentiation Evidence for CAS 23904-93-0 Relative to Closest Structural Analogs


Ortho-Tolyl vs. Meta-Tolyl Substitution: Computed Physicochemical Property Divergence

The ortho-methyl substitution on the N⁴-phenyl ring introduces steric hindrance that alters the conformational ensemble of the piperazine ring compared to the meta-tolyl isomer. This steric effect is reflected in computed XLogP3 values: the o-tolyl derivative has a predicted XLogP3 of approximately 6.4, compared to 6.2 for the unsubstituted phenyl analog (CID 91020) [1]. While no experimental logP data are publicly available for either isomer, this 0.2 log unit increase is consistent with the known effect of ortho-methyl shielding reducing solvent exposure of the polar piperazine nitrogens—a property that influences membrane permeability and receptor binding kinetics [2]. The m-tolyl isomer, by contrast, places the methyl group in a position that does not sterically crowd the piperazine ring, potentially yielding a distinct conformational profile.

Medicinal Chemistry SAR Physicochemical Profiling

Oxalate Salt Form: Solubility and Handling Advantages Over Free Base for In Vitro Assay Reproducibility

CAS 23904-93-0 is supplied as the oxalate salt, a deliberate salt form choice that distinguishes it from the free base and from hydrochloride salts commonly encountered among benzhydrylpiperazine analogs. Oxalate salts of piperazine derivatives typically exhibit 5- to 50-fold higher aqueous solubility than their corresponding free bases, depending on the specific scaffold [1]. The oxalate counterion (pKa₁ = 1.25, pKa₂ = 4.14) forms a stable crystalline salt with the basic piperazine nitrogens (predicted pKa ~8.5–9.0), yielding a product with typical purity specification of ≥95% as reported by suppliers [2]. This is in contrast to the free base form of the o-tolyl piperazine core, which is a low-melting solid (mp 44–48 °C for 1-(o-tolyl)piperazine) with documented hygroscopicity challenges . For procurement, the oxalate salt provides batch-to-batch consistency in weighing, dissolution, and DMSO stock preparation that the free base cannot guarantee.

Assay Development Formulation Salt Selection

Butyloxy Linker Length: Differentiation from Ethyloxy-Linked Benzhydrylpiperazine Congeners

The four-carbon butyloxy linker (n=4) connecting the benzhydryl ether to the piperazine ring is a critical structural differentiator from ethyloxy-linked (n=2) benzhydrylpiperazine derivatives. SAR studies across the benzhydrylpiperazine class have established that linker length modulates both receptor affinity and selectivity profiles. Compounds with n=4 linkers generally exhibit enhanced histamine H₁ receptor occupancy duration compared to n=2 analogs, attributed to increased hydrophobic contact surface area within the receptor binding pocket [1]. For example, the clinically characterized antihistamine buclizine (n=1 methylene linker to a tert-butylbenzyl group) and clocinizine (n=3-propenyl linker) each display distinct pharmacokinetic and receptor residence time profiles driven in part by linker geometry [2]. The butyloxy chain in CAS 23904-93-0 provides a four-atom spacer that is structurally distinct from both shorter and longer linker variants, positioning the benzhydryl pharmacophore at a unique distance from the piperazine core.

Linker SAR Receptor Pharmacology Drug Design

Ortho-Tolyl Substituent: Differentiation from para-Chlorophenyl-Substituted Benzhydrylpiperazines in Predicted CNS Penetration

The N⁴-o-tolyl substitution in CAS 23904-93-0 yields a distinct topological polar surface area (TPSA) profile compared to analogs bearing para-substituted aryl groups. The predicted TPSA for the free base core (C₂₇H₃₁ClN₂O) is approximately 15.7 Ų, identical to the unsubstituted phenyl analog CID 91020, as both lack additional polar atoms on the N⁴-aryl ring [1]. However, the ortho-methyl group introduces steric shielding of the piperazine nitrogen lone pair, which is not captured by TPSA alone but is reflected in the increased computed logP discussed in Evidence Item 1. In contrast, benzhydrylpiperazines with a para-chloro substituent on the N⁴-aryl ring exhibit TPSA values of approximately 15.7–24.8 Ų depending on additional substitution, which can reduce passive BBB permeability relative to the o-tolyl variant [2]. This combination of low TPSA and elevated logP places CAS 23904-93-0 in a physicochemical space predictive of high passive membrane permeability and blood-brain barrier penetration.

Blood-Brain Barrier CNS Drug Design Physicochemical Property

Absence of Published Off-Target Profiling: A Procurement Consideration for Selectivity-Critical Studies

A critical evidence gap exists for CAS 23904-93-0: no published broad-panel receptor profiling or safety pharmacology data are available in the public domain. This contrasts with clinically characterized benzhydrylpiperazines such as buclizine (documented H₁, muscarinic, and dopaminergic activity) and clocinizine (H₁-selective antihistamine) [1]. The m-tolyl isomer has at least one reported muscarinic M₁ Ki value (156 nM), but corresponding data for the o-tolyl compound are absent [2]. This data asymmetry is itself a differentiation point: researchers requiring a benzhydrylpiperazine with an uncharacterized off-target profile (for de novo selectivity screening campaigns) may select CAS 23904-93-0 specifically because its selectivity landscape is unknown and therefore experimentally addressable, whereas buclizine or clocinizine carry preconceived selectivity expectations that may bias experimental design.

Selectivity Off-Target Pharmacology Risk Assessment

Recommended Application Scenarios for 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine Oxalate Based on Verified Differentiating Features


Positional Isomer SAR Studies: Mapping Ortho vs. Meta Substitution Effects on Benzhydrylpiperazine Receptor Pharmacology

The o-tolyl substitution on the N⁴-aryl ring provides a distinct steric and electronic environment compared to the m-tolyl isomer. Researchers conducting systematic SAR campaigns across benzhydrylpiperazine positional isomers can use CAS 23904-93-0 as the ortho-substituted probe, complemented by the m-tolyl isomer (with its known muscarinic M₁ Ki of 156 nM [1]) and the unsubstituted phenyl analog (CID 91020), to deconvolute how methyl group position modulates receptor subtype selectivity. The computed physicochemical divergence (XLogP3 ~6.4 vs. ~6.2 for the phenyl analog) provides an additional variable for understanding lipophilicity-driven binding differences.

Linker Length-Dependent Pharmacology: Probing the Role of the Four-Carbon Butyloxy Spacer in Receptor Residence Time

The n=4 butyloxy linker in CAS 23904-93-0 makes it a unique tool for studying how spacer length affects binding kinetics at histamine H₁ and related GPCR targets. By comparing this compound against ethyloxy (n=2) benzhydrylpiperazine analogs, investigators can quantify the contribution of linker extension to receptor residence time—a parameter increasingly recognized as critical for in vivo efficacy [2]. The oxalate salt form ensures consistent solubility across the concentration ranges typically required for kinetic binding assays.

CNS-Penetrant Benzhydrylpiperazine Tool Compound for Neuroscience Target Validation

With a predicted TPSA of 15.7 Ų and XLogP3 ≈ 6.4, CAS 23904-93-0 occupies physicochemical space strongly predictive of passive blood-brain barrier penetration [3]. For neuroscience programs investigating central histamine or dopamine receptor modulation, this compound offers a CNS-penetrant benzhydrylpiperazine scaffold distinct from peripherally restricted alternatives such as cetirizine (TPSA = 53.0 Ų). The absence of published off-target profiling data means each new receptor engagement finding represents a genuine discovery opportunity.

Oxalate Salt Reference Standard for Analytical Method Development and Batch-to-Batch Consistency Verification

The defined oxalate stoichiometry and ≥95% purity specification of CAS 23904-93-0 make it suitable as a reference standard for developing HPLC purity methods, dissolution testing protocols, and salt-form identification assays for benzhydrylpiperazine derivatives. The oxalate counterion provides a distinct IR absorption band (~1700 cm⁻¹ for C=O stretch) and a characteristic NMR signature that facilitates salt-form confirmation—features absent in free base or hydrochloride salt comparators [4].

Quote Request

Request a Quote for 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(o-tolyl)piperazine oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.